

FN-1501: A Technical Guide to its Mechanism of Action in Cancer Cells

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Compound of Interest

Compound Name:	FN-1501
CAS No.:	1429515-59-2
Cat. No.:	B607522

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501 is a potent, small-molecule multi-kinase inhibitor demonstrating significant promise in preclinical and early-phase clinical studies for the treatment of various malignancies. This document provides an in-depth technical overview of the mechanism of action of **FN-1501** in cancer cells, with a focus on its molecular targets, downstream signaling effects, and cellular consequences. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanism of Action

FN-1501 exerts its anti-neoplastic effects through the targeted inhibition of key protein kinases involved in cell cycle regulation and oncogenic signaling. Its primary targets are Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] By inhibiting these kinases, **FN-1501** disrupts critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.

Inhibition of Cyclin-Dependent Kinases (CDKs)

FN-1501 is a potent inhibitor of CDK2, CDK4, and CDK6.[1] These kinases are fundamental regulators of cell cycle progression. Specifically, CDK4 and CDK6, in complex with cyclin D, initiate the phosphorylation of the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for the G1 to S phase transition. By inhibiting CDK4/6, **FN-1501** prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.

The inhibition of CDK2 by **FN-1501** further reinforces this cell cycle blockade. CDK2, in complex with cyclin E, is also crucial for the G1/S transition and, in complex with cyclin A, for S phase progression.

Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)

FN-1501 is a highly potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) and overexpressed in various other cancers.[1] FLT3 mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways including RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT.[3] Preclinical data have shown that **FN-1501** effectively inhibits the phosphorylation of FLT3 and its downstream effector STAT5 in human acute leukemia cell lines.[4] This inhibition leads to the suppression of pro-proliferative and anti-apoptotic signals.

Quantitative Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of **FN-1501** against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of FN-1501

Kinase Target	IC50 (nM)
FLT3	0.28 ± 0.01
CDK2/cyclin A	2.47 ± 0.21
CDK4/cyclin D1	0.85 ± 0.28
CDK6/cyclin D1	1.96 ± 0.08

Data sourced from MedChemExpress and GlpBio.^{[5][6][7]}

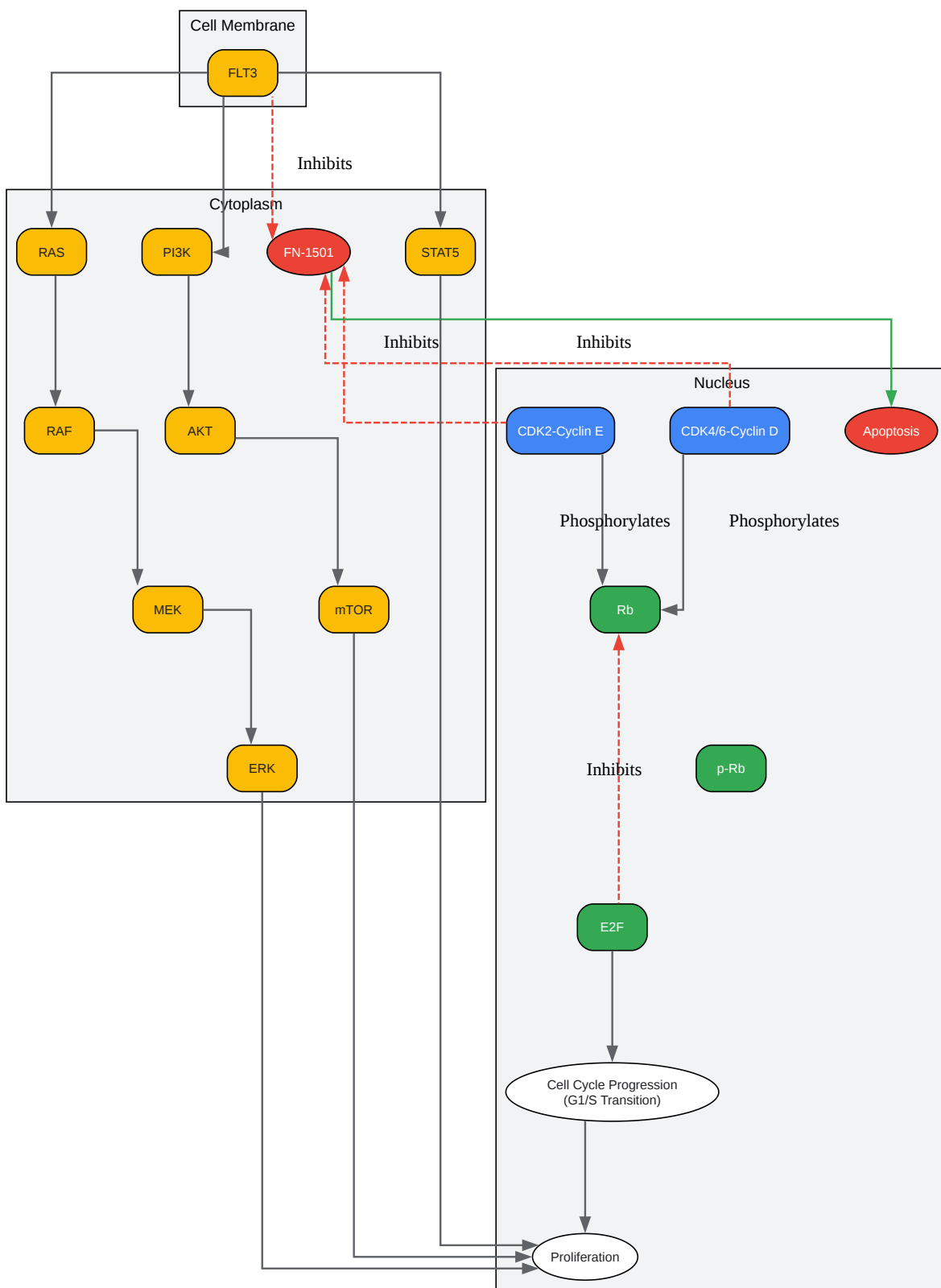
Table 2: In Vitro Anti-proliferative Activity of FN-1501 in Cancer Cell Lines

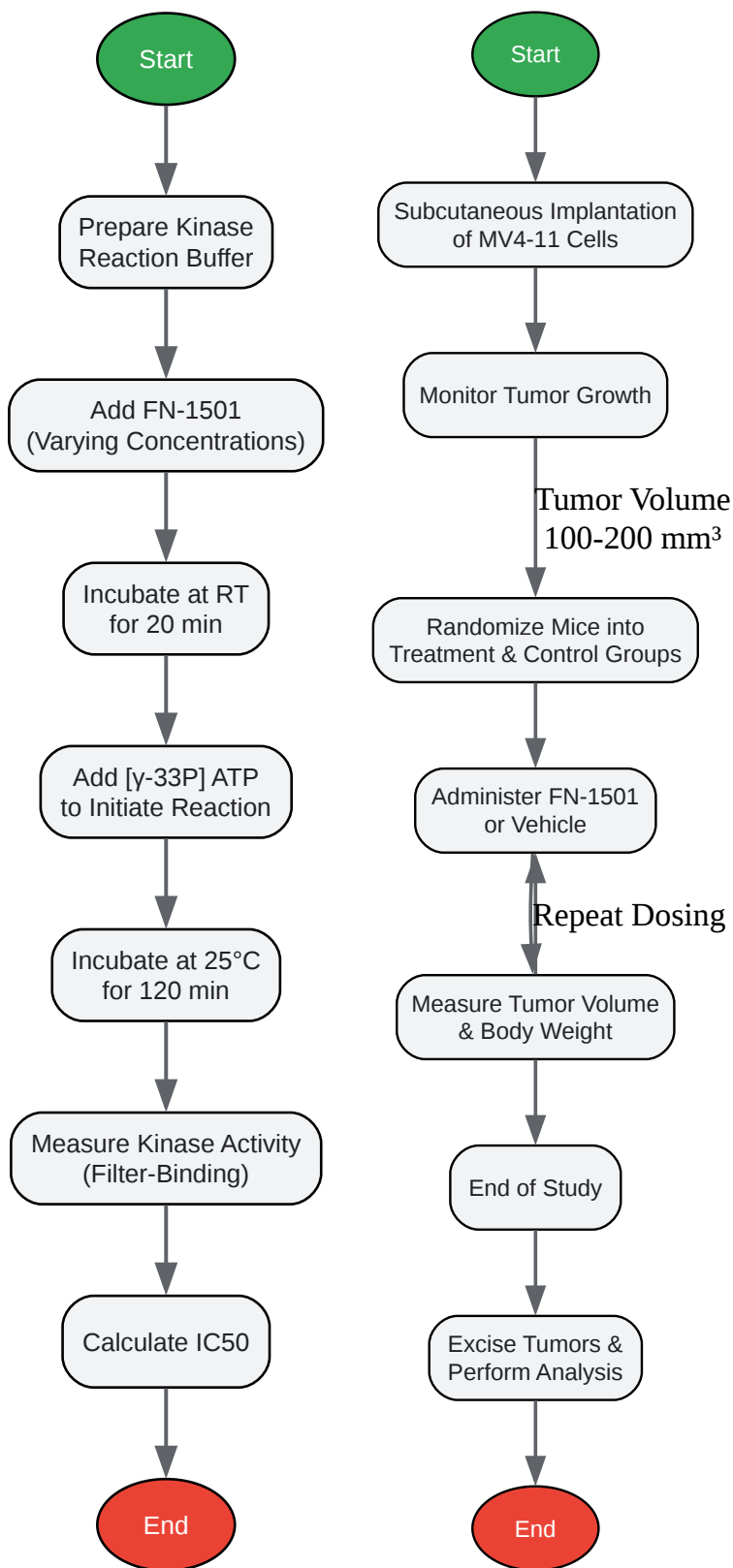
Cell Line	Cancer Type	GI50 (nM)
RS4;11	Acute Myeloid Leukemia	0.05 ± 0.01
HCT-116	Colorectal Carcinoma	0.09 ± 0.04
NCI-H82	Small Cell Lung Cancer	0.11 ± 0.02
MGC803	Gastric Cancer	0.37 ± 0.04
MCF-7	Breast Cancer	2.84 ± 0.25

Data sourced from MedChemExpress and GlpBio.^{[5][6]}

Signaling Pathways

The dual inhibition of CDKs and FLT3 by **FN-1501** results in a multi-pronged attack on cancer cell signaling networks.





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